2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is a complex organic compound that features a combination of dichlorophenoxy and thiazolopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide typically involves multiple steps. One common method includes the esterification of 2,4-dichlorophenol with acetic acid derivatives under basic conditions, followed by coupling with thiazolopyridine derivatives . The reaction conditions often involve the use of catalysts such as triethylamine or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials, including semiconductors and organic electronics.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar dichlorophenoxy structure.
2-(2,4-dichlorophenoxy)propionic acid: Another herbicide with structural similarities.
Thiazolopyridine derivatives: Compounds with similar thiazolopyridine moieties used in various chemical and biological applications.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide is unique due to its combined dichlorophenoxy and thiazolopyridine structures, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl2N3O2S/c21-13-6-7-17(15(22)10-13)27-11-18(26)24-14-4-1-3-12(9-14)19-25-16-5-2-8-23-20(16)28-19/h1-10H,11H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPAHMRMXYOSZEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=NC4=C(S3)N=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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